molecular formula C46H77N13O15S B1666052 Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine CAS No. 118850-72-9

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine

Cat. No.: B1666052
CAS No.: 118850-72-9
M. Wt: 1084.2 g/mol
InChI Key: MSFJEXCKZQTGKA-KSALCKNPSA-N
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Description

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine is a peptide composed of nine amino acids Peptides like this one play crucial roles in various biological processes, including enzyme function, cell signaling, and immune responses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and enzyme function.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, inhibiting or enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine:

    Other Peptides: Similar peptides include those with slight variations in their amino acid sequences, such as histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-alanine or histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-asparaginyl-leucine.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids may confer unique binding affinities and biological activities compared to other peptides.

Properties

CAS No.

118850-72-9

Molecular Formula

C46H77N13O15S

Molecular Weight

1084.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C46H77N13O15S/c1-22(2)14-29(58-44(71)37(50)24(5)6)40(67)57-32(19-36(63)64)43(70)59-33(15-23(3)4)46(73)74-45(72)28(10-8-9-12-47)54-41(68)30(17-34(49)60)56-39(66)27(11-13-75-7)53-42(69)31(18-35(61)62)55-38(65)26(48)16-25-20-51-21-52-25/h20-24,26-33,37H,8-19,47-48,50H2,1-7H3,(H2,49,60)(H,51,52)(H,53,69)(H,54,68)(H,55,65)(H,56,66)(H,57,67)(H,58,71)(H,59,70)(H,61,62)(H,63,64)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1

InChI Key

MSFJEXCKZQTGKA-KSALCKNPSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N)NC(=O)C(C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

HDMNKVLDL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antiflamin 2
antiflammin P2
HDMNKVLDL
His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu
histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Reactant of Route 2
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Reactant of Route 3
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Reactant of Route 4
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Reactant of Route 5
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine
Reactant of Route 6
Histidyl-aspartyl-methionyl-asparaginyl-lysyl-valyl-leucyl-aspartyl-leucine

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